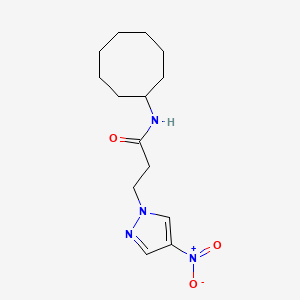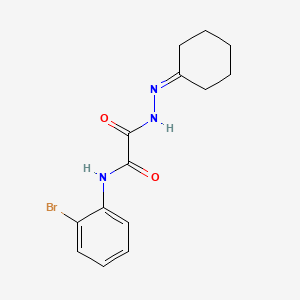
N-cyclooctyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-cyclooctyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as HCPT , is a novel energetic heat-resistant explosive.
- It exhibits excellent thermal stability and has potential applications as a heat-resistant energetic material .
Preparation Methods
- The synthetic route for HCPT involves the reaction of cyclooctylamine with 4-nitro-1H-pyrazole-1-carboxylic acid followed by amidation.
- Industrial production methods may vary, but the key steps involve the formation of the amide bond.
Chemical Reactions Analysis
- HCPT can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids, bases, and metal catalysts.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, HCPT serves as a model compound for studying energetic materials due to its stability and explosive properties.
- In biology and medicine, it may find applications in drug delivery or imaging agents.
- In industry, HCPT could be used in pyrotechnics or propellants.
Mechanism of Action
- HCPT’s mechanism of action likely involves its explosive decomposition, releasing energy.
- Molecular targets and pathways are still an area of research.
Comparison with Similar Compounds
- HCPT’s uniqueness lies in its heat resistance and stability.
- Similar compounds include other energetic materials like nitroaromatics and tetrazoles .
Remember that HCPT’s properties make it a promising candidate for various applications, but further research is needed to fully understand its potential
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-cyclooctyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H22N4O3/c19-14(16-12-6-4-2-1-3-5-7-12)8-9-17-11-13(10-15-17)18(20)21/h10-12H,1-9H2,(H,16,19) |
InChI Key |
LMHLTXLJFBLEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10955775.png)
![Ethyl 2-{5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10955787.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955792.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955803.png)

methanone](/img/structure/B10955819.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10955824.png)
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10955828.png)
![2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10955831.png)
![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955843.png)

![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10955846.png)
![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955854.png)
![[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10955862.png)
